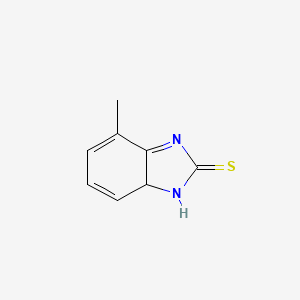
4-Methyl-1,7a-dihydrobenzimidazole-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1,7a-dihydrobenzimidazole-2-thione is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by a fused benzene and imidazole ring system with a thione group at the 2-position and a methyl group at the 4-position. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,7a-dihydrobenzimidazole-2-thione typically involves the condensation of o-phenylenediamine with carbon disulfide in the presence of a base, followed by cyclization. The reaction conditions often include:
Base: Potassium hydroxide or sodium hydroxide
Solvent: Ethanol or methanol
Temperature: Reflux conditions
The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzimidazole derivative .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-1,7a-dihydrobenzimidazole-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding thiols.
Substitution: Electrophilic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nitrating agents
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Halogenated or nitrated benzimidazole derivatives.
Applications De Recherche Scientifique
4-Methyl-1,7a-dihydrobenzimidazole-2-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its anticancer and antiparasitic activities.
Industry: Utilized in the development of dyes, pigments, and catalysts
Mécanisme D'action
The mechanism of action of 4-Methyl-1,7a-dihydrobenzimidazole-2-thione involves its interaction with various molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. This compound can also interact with DNA, causing disruption of replication and transcription processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: The parent compound with a wide range of biological activities.
2-Mercaptobenzimidazole: Similar structure with a mercapto group instead of a thione group.
4-Methylbenzimidazole: Lacks the thione group but has similar structural features.
Uniqueness
4-Methyl-1,7a-dihydrobenzimidazole-2-thione is unique due to the presence of both a methyl group and a thione group, which confer distinct chemical reactivity and biological activity compared to other benzimidazole derivatives .
Propriétés
Formule moléculaire |
C8H8N2S |
|---|---|
Poids moléculaire |
164.23 g/mol |
Nom IUPAC |
4-methyl-1,7a-dihydrobenzimidazole-2-thione |
InChI |
InChI=1S/C8H8N2S/c1-5-3-2-4-6-7(5)10-8(11)9-6/h2-4,6H,1H3,(H,9,11) |
Clé InChI |
OCDHFCAQPKYJOI-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC2C1=NC(=S)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




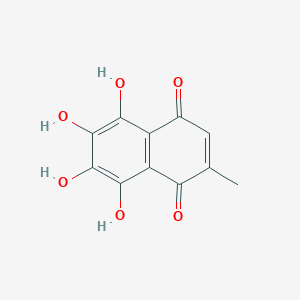
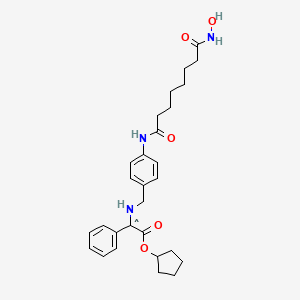


![[4-[5-bis(3,5-dimethylphenyl)phosphanyl-1,3-benzodioxol-4-yl]-1,3-benzodioxol-5-yl]-bis(3,5-dimethylphenyl)phosphane;(2R)-1,1-bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;ruthenium(2+);dichloride](/img/structure/B15133683.png)
![(3E)-3-[1-hydroxy-2-methyl-16-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexadecylidene]-1,5-dimethylpyrrolidine-2,4-dione](/img/structure/B15133684.png)
![(4S,6S)-4-((ethyl-d5)amino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide7,7-dioxide,monohydrochloride](/img/structure/B15133685.png)
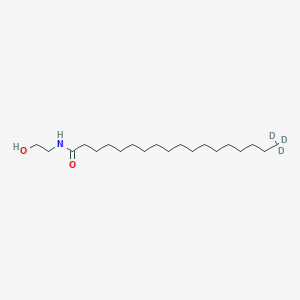
![N-[1-[(2R,3S,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B15133704.png)
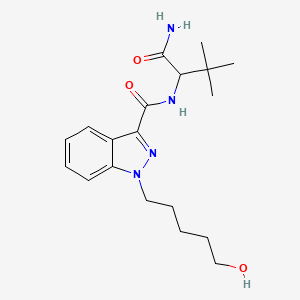
![6-amino-2-imino-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5H-pyrimidin-4-one](/img/structure/B15133722.png)

